Cas no 188861-57-6 (6-(Bromomethyl)isoquinoline hydrobromide)

6-(Bromomethyl)isoquinoline hydrobromide 化学的及び物理的性質
名前と識別子
-
- 6-(Bromomethyl)isoquinoline hydrobromide
- 6-BROMOMETHYLISOQUINOLINE HYDROBROMIDE
- SureCN6042233
- CTK4D9939
- MolPort-016-581-511
- ANW-41258
- AG-E-37735
- OR30570
- KB-83366
- 6-(bromomethyl)isoquinoline
- hydrobromide
- 6-(BroMoMethyl)isoquinoline HBr
- 6-(Bromomethyl)-2-azanaphthalene hydrobromide
- 6-(bromomethyl)isoquinoline;hydrobromide
- Isoquinoline, 6-(bromomethyl)-, hydrobromide
- 6-bromomethyl-isoquinoline hydrobromide
- 6-(Bromomethyl)isoquinolinehydrobromide
- WT82518
- V4016
- 6-(Bromomethyl)isoquinoline--hydrogen bromide (1/1)
- Isoquinoline, 6-(bromomethyl)-, hydrobromide (1:1)
- PS-9928
- J-012175
- SCHEMBL6042233
- CS-0449069
- AKOS025394482
- DB-398917
- DTXSID80622643
- MFCD12022337
- UVADKWYZZBPGTB-UHFFFAOYSA-N
- 188861-57-6
-
- MDL: MFCD12022337
- インチ: 1S/C10H8BrN.BrH/c11-6-8-1-2-10-7-12-4-3-9(10)5-8;/h1-5,7H,6H2;1H
- InChIKey: UVADKWYZZBPGTB-UHFFFAOYSA-N
- ほほえんだ: BrCC1C=CC2C=NC=CC=2C=1.Br
計算された属性
- せいみつぶんしりょう: 300.91000
- どういたいしつりょう: 300.91017 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 149
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ぶんしりょう: 302.99
- トポロジー分子極性表面積: 12.9
じっけんとくせい
- PSA: 12.89000
- LogP: 4.08780
6-(Bromomethyl)isoquinoline hydrobromide セキュリティ情報
6-(Bromomethyl)isoquinoline hydrobromide 税関データ
- 税関コード:2933499090
- 税関データ:
中国税関番号:
2933499090概要:
2933499090。キノリンまたはイソキノリン環系を含む他の化合物[ただし、これ以上縮合していない]。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
2933499090。構造中にキノリンまたはイソキノリン環系の他の化合物(水素化の有無にかかわらず)が含まれ、さらに縮合していない。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
6-(Bromomethyl)isoquinoline hydrobromide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1519736-1g |
6-(Bromomethyl)isoquinoline hydrobromide |
188861-57-6 | 98% | 1g |
¥2856 | 2023-04-15 | |
Apollo Scientific | OR30570-1g |
6-(Bromomethyl)isoquinoline hydrobromide |
188861-57-6 | 1g |
£288.00 | 2025-02-20 | ||
eNovation Chemicals LLC | D207486-1g |
6-(bromomethyl)isoquinoline hydrobromide |
188861-57-6 | 95% | 1g |
$685 | 2024-08-03 | |
A2B Chem LLC | AB15704-250mg |
6-(Bromomethyl)isoquinoline HBr |
188861-57-6 | 96% | 250mg |
$402.00 | 2024-04-20 | |
Ambeed | A346534-1g |
6-(Bromomethyl)isoquinoline hydrobromide |
188861-57-6 | 95% | 1g |
$283.0 | 2024-07-28 | |
TRC | B697318-250mg |
6-(Bromomethyl)isoquinoline hydrobromide |
188861-57-6 | 250mg |
$ 523.00 | 2023-04-18 | ||
TRC | B697318-100mg |
6-(Bromomethyl)isoquinoline hydrobromide |
188861-57-6 | 100mg |
$ 293.00 | 2023-04-18 | ||
Chemenu | CM111601-1g |
6-(bromomethyl)isoquinoline hydrobromide |
188861-57-6 | 95% | 1g |
$*** | 2023-03-30 | |
Chemenu | CM111601-250mg |
6-(bromomethyl)isoquinoline hydrobromide |
188861-57-6 | 95% | 250mg |
$*** | 2023-03-30 | |
abcr | AB281350-1g |
6-(Bromomethyl)isoquinoline hydrobromide; . |
188861-57-6 | 1g |
€693.40 | 2025-02-18 |
6-(Bromomethyl)isoquinoline hydrobromide 関連文献
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Zhong Wei Jiang,Ting Ting Zhao,Shu Jun Zhen,Chun Mei Li,Yuan Fang Li J. Mater. Chem. A, 2021,9, 9301-9306
-
Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
-
Shiyuan Zhou,Jiapeng Liu,Fanxuan Xie,Yinghao Zhao,Tao Mei,Zhengbang Wang,Xianbao Wang J. Mater. Chem. A, 2020,8, 11327-11336
-
Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
-
Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
-
Rakesh Puttreddy,Ngong Kodiah Beyeh,Elina Kalenius,Robin H. A. Ras,Kari Rissanen Chem. Commun., 2016,52, 8115-8118
-
Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
-
Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
-
Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
6-(Bromomethyl)isoquinoline hydrobromideに関する追加情報
6-(Bromomethyl)isoquinoline hydrobromide: A Comprehensive Overview
The compound with CAS No. 188861-57-6, commonly referred to as 6-(Bromomethyl)isoquinoline hydrobromide, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is a derivative of isoquinoline, a heterocyclic aromatic compound with a bicyclic structure consisting of a benzene ring fused to a pyridine ring. The 6-(Bromomethyl)isoquinoline hydrobromide derivative introduces a bromomethyl group at the 6-position of the isoquinoline ring, along with a hydrobromide counterion, which imparts unique chemical and biological properties to the molecule.
Recent studies have highlighted the potential of 6-(Bromomethyl)isoquinoline hydrobromide in various applications, particularly in drug discovery and materials science. Its structure makes it an attractive candidate for exploring novel therapeutic agents, as isoquinoline derivatives are known for their diverse biological activities, including anti-inflammatory, antitumor, and antimicrobial properties. The bromomethyl group at the 6-position further enhances its reactivity and functional versatility, making it a valuable intermediate in organic synthesis.
One of the most notable advancements in the study of 6-(Bromomethyl)isoquinoline hydrobromide involves its role in the development of targeted therapies for cancer. Researchers have demonstrated that this compound can act as a precursor for the synthesis of isoquinoline-based anticancer agents. These agents often exhibit selective cytotoxicity against cancer cells while sparing healthy cells, which is a critical feature for developing effective chemotherapeutic agents with reduced side effects.
In addition to its therapeutic potential, 6-(Bromomethyl)isoquinoline hydrobromide has also been explored in the context of materials science. Its unique electronic properties make it a promising candidate for use in organic electronics, such as field-effect transistors and light-emitting diodes (LEDs). Recent research has focused on optimizing its electronic characteristics through structural modifications, with encouraging results that suggest its potential for next-generation electronic devices.
The synthesis of 6-(Bromomethyl)isoquinoline hydrobromide typically involves multi-step organic reactions, often starting from readily available isoquinoline derivatives. The introduction of the bromomethyl group is achieved through electrophilic substitution reactions or other advanced methodologies that ensure high regioselectivity and yield. The presence of the hydrobromide counterion not only stabilizes the molecule but also facilitates its solubility in various solvents, making it easier to handle in laboratory settings.
From an analytical standpoint, 6-(Bromomethyl)isoquinoline hydrobromide has been thoroughly characterized using modern spectroscopic techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and X-ray crystallography. These analyses have provided detailed insights into its molecular structure, stereochemistry, and physical properties. For instance, X-ray crystallography has revealed that the compound crystallizes in a monoclinic lattice with specific packing interactions that influence its stability and reactivity.
Looking ahead, the continued exploration of 6-(Bromomethyl)isoquinoline hydrobromide is expected to yield further breakthroughs in both basic and applied sciences. Its role as a versatile building block in organic synthesis opens up new avenues for creating complex molecular architectures with tailored functionalities. Furthermore, ongoing research into its biological effects may uncover novel therapeutic applications that address unmet medical needs.
In conclusion, 6-(Bromomethyl)isoquinoline hydrobromide stands out as a remarkable compound with significant potential across multiple disciplines. Its unique chemical properties, coupled with recent advancements in synthetic and analytical techniques, position it as a key player in future scientific endeavors. As researchers continue to unravel its full potential, this compound is poised to make meaningful contributions to the advancement of science and technology.
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